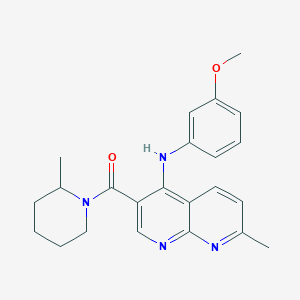

N-(3-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

This compound belongs to the 1,8-naphthyridine family, a heterocyclic scaffold known for diverse pharmacological applications. Its structure features:

- A 7-methyl group on the naphthyridine ring, which may enhance lipophilicity and metabolic stability.

- An N-(3-methoxyphenyl) substituent at position 4, contributing to π-π stacking and receptor-binding specificity.

Properties

IUPAC Name |

[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-15-10-11-19-21(26-17-8-6-9-18(13-17)29-3)20(14-24-22(19)25-15)23(28)27-12-5-4-7-16(27)2/h6,8-11,13-14,16H,4-5,7,12H2,1-3H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCHZVONYWGSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)OC)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of a phenol derivative, while reduction of the naphthyridine core can yield a dihydronaphthyridine compound.

Scientific Research Applications

N-(3-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may have therapeutic applications due to its interaction with specific molecular targets.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

Table 1: Structural and Functional Comparison

Key Insights from Structural Modifications

Substituent Effects on Bioactivity: The 2-methylpiperidine-1-carbonyl group in the target compound may enhance binding to hydrophobic pockets in enzymes/receptors compared to morpholine (Compound 2c) or unsubstituted amines (Compound 19) . However, the naphthyridine core likely alters selectivity compared to cinnamide-based analogs .

Synthetic Methodologies :

- The target compound’s synthesis likely involves Pd-catalyzed coupling (similar to 1,7-naphthyridin-8-amine derivatives) or Biginelli-like protocols (used for triazolopyrimidines) .

- In contrast, 1,8-naphthyridin-4-ones (e.g., Compound 2c) are synthesized via POCl3-mediated cyclization in DMF, followed by crystallization .

Physicochemical Properties :

- The 7-methyl group and piperidine carbonyl in the target compound may improve solubility and bioavailability compared to phenyl-substituted analogs (e.g., Compound 2c) .

Biological Activity

N-(3-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the naphthyridine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, which are critical in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic applications, and synthesis methods.

Chemical Structure and Properties

The compound features a naphthyridine core characterized by a bicyclic structure containing nitrogen atoms. The presence of various functional groups, such as a methoxyphenyl group , a piperidine moiety , and an amine group , contributes to its unique chemical properties and potential biological activities.

Biological Activities

Naphthyridine derivatives have been extensively studied for their diverse biological activities. The specific compound N-(3-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine exhibits several promising activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : It has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.

- Antiviral Effects : The compound has been evaluated for its ability to inhibit viral replication in vitro, suggesting a role in antiviral therapy.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and neurotoxic agents, which is significant for neurodegenerative disease treatment.

The mechanisms through which N-(3-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine exerts its biological effects involve interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and survival.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can be approached through several methods:

- Formation of the Naphthyridine Core : This can be achieved via cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Introduction of the Piperidine Moiety : The piperidine ring can be introduced through nucleophilic substitution reactions.

- Attachment of Functional Groups : Various coupling reactions (e.g., Suzuki-Miyaura coupling) can be employed to introduce phenyl or methoxy groups.

Case Studies and Research Findings

Research on this compound has highlighted its potential in various therapeutic areas. For instance:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of naphthyridines exhibit selective cytotoxicity against cancer cells while sparing normal cells.

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Derivatives showed selective cytotoxicity against cancer cells |

| Antimicrobial Agents | Effective against multiple bacterial strains |

| Neuroprotective Studies | Protects neuronal cells from oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.